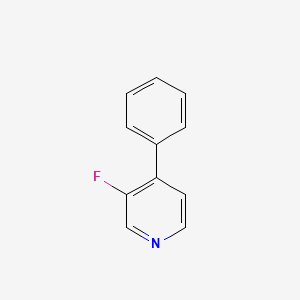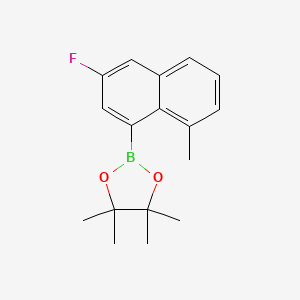
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C18H38O2Sn. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tributylstannyl group, and the esterification is done with 1,1-dimethylethyl alcohol. This compound is known for its applications in organic synthesis and various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester typically involves the reaction of acetic acid with tributylstannyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group. The esterification is then achieved by reacting the intermediate product with 1,1-dimethylethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The stannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated esters and other substituted derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester involves the interaction of the stannyl group with various molecular targets. The stannyl group can act as a nucleophile, participating in substitution and addition reactions. The ester group can undergo hydrolysis to release acetic acid and 1,1-dimethylethyl alcohol, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, tert-butyl ester: Similar ester structure but lacks the stannyl group.
Acetic acid, 2-(tributylstannyl)-: Similar stannyl group but different esterification.
Uniqueness
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester is unique due to the presence of both the stannyl and ester groups, which confer distinct chemical reactivity and applications. The combination of these functional groups makes it a versatile reagent in organic synthesis and industrial processes.
Propiedades
Número CAS |
90501-02-3 |
|---|---|
Fórmula molecular |
C18H38O2Sn |
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
tert-butyl 2-tributylstannylacetate |
InChI |
InChI=1S/C6H11O2.3C4H9.Sn/c1-5(7)8-6(2,3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3; |
Clave InChI |
TWUBOZMYECLTNA-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















